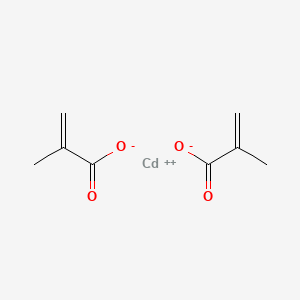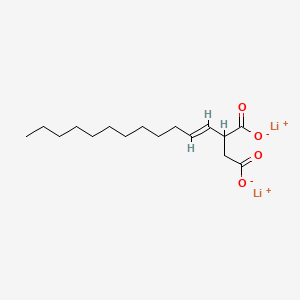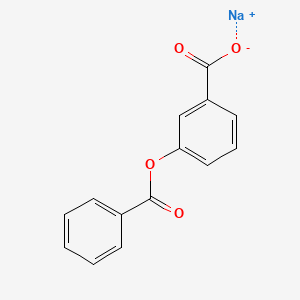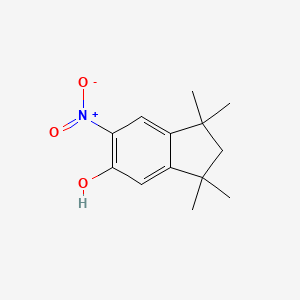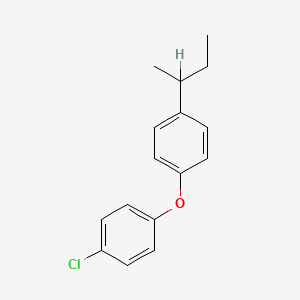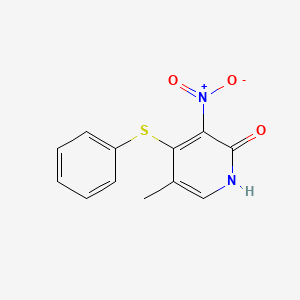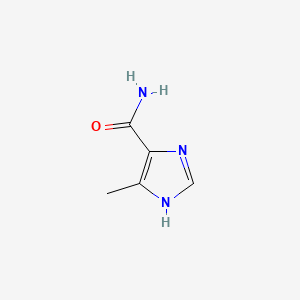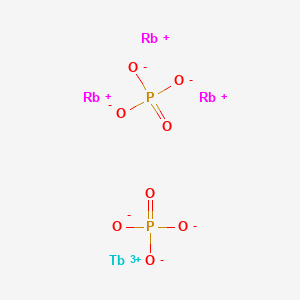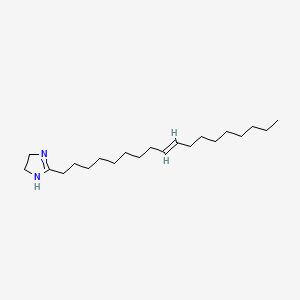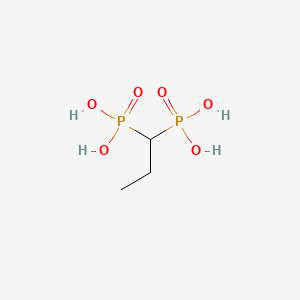
Phosphonic acid, propylidenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is notable for its structural analogy to phosphate moieties, which grants it unique properties such as high affinity for metal ions and mineral surfaces . These properties make it valuable in various applications, including medicine, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, propylidenebis-, can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with formaldehyde and a suitable amine, followed by hydrolysis to yield the desired bisphosphonic acid . Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (e.g., concentrated hydrochloric acid) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: On an industrial scale, the production of phosphonic acid, propylidenebis-, often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, propylidenebis-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Phosphonic acid, propylidenebis-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, propylidenebis-, involves its interaction with metal ions and enzymes. In biological systems, it acts as an inhibitor of key enzymes by mimicking phosphate groups, thereby interfering with enzyme activity . This inhibition can lead to reduced growth of certain pathogens or altered metabolic processes in cells .
Comparison with Similar Compounds
Phosphoric Acid: Contains a phosphate group and is widely used in fertilizers and detergents.
Phosphinic Acid: Features a phosphinic group and is used in the synthesis of organophosphorus compounds.
Phosphonous Acid: Contains a phosphonous group and is employed in various chemical reactions.
Uniqueness: Phosphonic acid, propylidenebis-, is unique due to its bisphosphonic structure, which provides enhanced binding affinity for metal ions and increased stability in various chemical environments. This makes it particularly effective in applications requiring strong metal coordination and resistance to hydrolysis .
Properties
CAS No. |
4764-19-6 |
|---|---|
Molecular Formula |
C3H10O6P2 |
Molecular Weight |
204.06 g/mol |
IUPAC Name |
1-phosphonopropylphosphonic acid |
InChI |
InChI=1S/C3H10O6P2/c1-2-3(10(4,5)6)11(7,8)9/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI Key |
IVFGIXMLURJXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


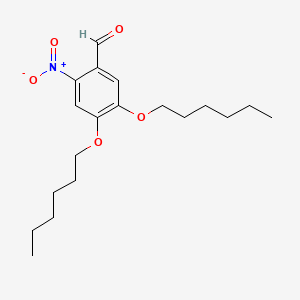

![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
